

# (R)-5-Hydroxypiperidin-2-one: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (R)-5-Hydroxypiperidin-2-one

Cat. No.: B022207

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-5-Hydroxypiperidin-2-one**, a key chiral building block and important intermediate in pharmaceutical synthesis. This document covers its chemical identity, physicochemical properties, synthesis, and biological significance, presenting data in a clear and accessible format for laboratory and research applications.

## Chemical Identity and Synonyms

**(R)-5-Hydroxypiperidin-2-one** is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 5-position and a carbonyl group at the 2-position. The "(R)" designation indicates the stereochemistry at the chiral center (carbon 5).

Identifier	Value
CAS Number	102774-92-5[1][2][3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub> [1]
Molecular Weight	115.13 g/mol [1]
IUPAC Name	(5R)-5-Hydroxypiperidin-2-one

Common Synonyms:[1]

- (R)-5-HYDROXY-2-PIPERIDINONE

- (5R)-5-Hydroxy-2-piperidinone
- (5R)-5-Hydroxypiperidin-2-one
- 2-Piperidinone, 5-hydroxy-, (5R)-
- RARECHEM AK ML 0203

## Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of **(R)-5-Hydroxypiperidin-2-one**.

Property	Value	Reference
Melting Point	144-146 °C	[6]
Boiling Point	352.3 °C at 760 mmHg (Predicted)	[6]
Flash Point	166.8 °C (Predicted)	[6]
Density	1.199 g/cm <sup>3</sup> (Predicted)	[6]
pKa	14.21 ± 0.20 (Predicted)	[6]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[6]

Note: Spectroscopic data (NMR, IR, MS) for **(R)-5-Hydroxypiperidin-2-one** is not readily available in publicly accessible databases. Researchers are advised to acquire this data upon synthesis or purchase.

## Biological Significance and Applications

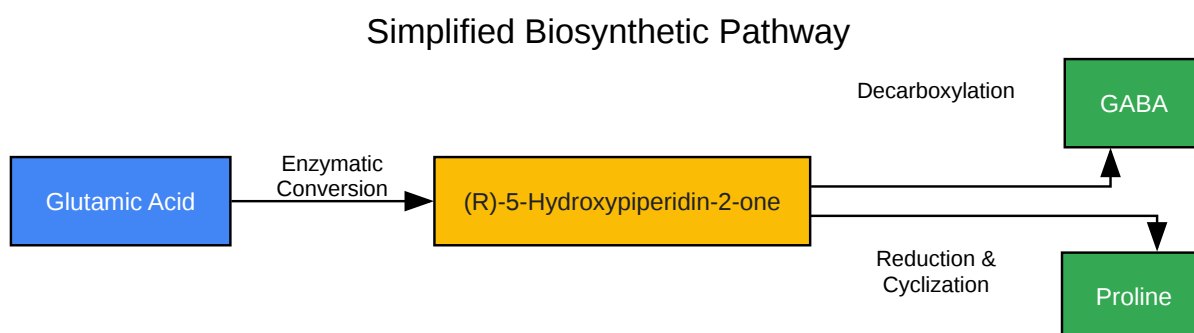
**(R)-5-Hydroxypiperidin-2-one** serves as a versatile intermediate in several key areas:

- **Pharmaceutical Synthesis:** It is a crucial chiral building block for the synthesis of a variety of pharmaceutical compounds. Its specific stereochemistry is often essential for the desired biological activity and to minimize off-target effects.[1][6]

- **Neurotransmitter and Amino Acid Biosynthesis:** This compound is an intermediate in the biosynthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline. This makes it a compound of interest for research into metabolic pathways and the development of drugs targeting the central nervous system.[6]
- **Medicinal Chemistry:** As a chiral scaffold, it is used in drug discovery and development to create novel bioactive molecules with potential therapeutic applications, including anti-cancer and anti-inflammatory properties.[1][6]

## Role in GABA and Proline Biosynthesis

The diagram below illustrates the position of **(R)-5-Hydroxypiperidin-2-one** as a precursor in the metabolic pathways of GABA and Proline.



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Caption: Biosynthetic role of **(R)-5-Hydroxypiperidin-2-one**.

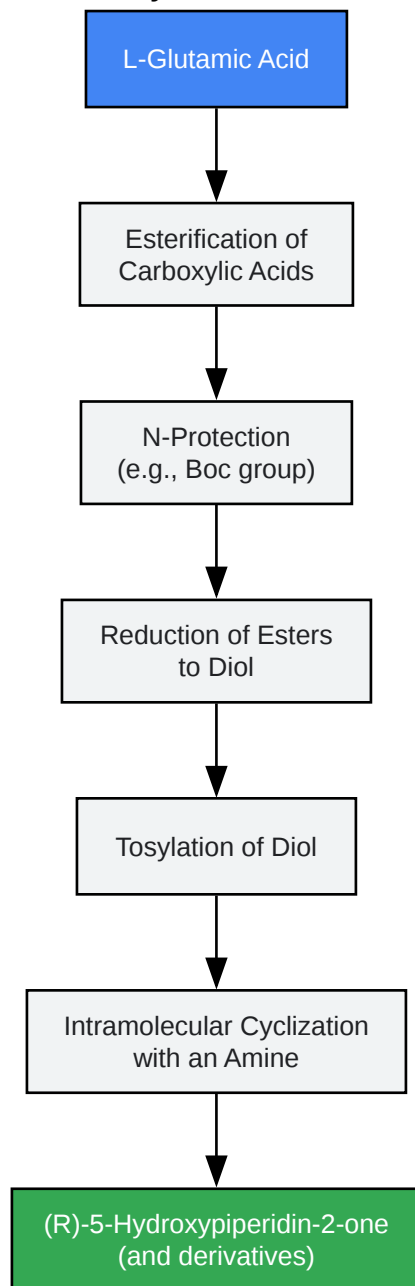
## Experimental Protocols

### Synthesis from L-Glutamic Acid

A common route for the synthesis of piperidine derivatives involves the use of L-glutamic acid as a starting material. The following is a generalized, multi-step protocol.

Experimental Workflow: Synthesis from L-Glutamic Acid

## General Synthesis Workflow



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Caption: General workflow for synthesis from L-glutamic acid.

Detailed Protocol (Conceptual):

- Esterification: L-glutamic acid is first converted to its corresponding diester, for example, by reacting with an alcohol (e.g., methanol or ethanol) under acidic conditions.

- **N-Protection:** The amino group is protected, commonly using a tert-butoxycarbonyl (Boc) group, to prevent its reaction in subsequent steps.
- **Reduction:** The ester groups are reduced to a diol using a suitable reducing agent such as sodium borohydride.
- **Activation of Hydroxyl Groups:** The diol is converted to a ditosylate by reaction with p-toluenesulfonyl chloride, making the hydroxyl groups good leaving groups.
- **Cyclization:** The ditosylate is reacted with an amine, leading to intramolecular cyclization to form the piperidine ring. Subsequent deprotection and modification steps would lead to the final product.

Note: This is a generalized procedure. Specific reaction conditions, reagents, and purification methods would need to be optimized based on the specific derivative being synthesized.

## Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

General Protocol:

- **Solvent Selection:** Choose a solvent or solvent system in which **(R)-5-Hydroxypiperidin-2-one** is sparingly soluble at room temperature but highly soluble when heated.
- **Dissolution:** Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
- **Hot Filtration (Optional):** If insoluble impurities are present, quickly filter the hot solution.
- **Crystallization:** Allow the solution to cool slowly and undisturbed. Crystals of the purified compound should form. Cooling in an ice bath can further promote crystallization.
- **Isolation:** Collect the crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

- Drying: Dry the purified crystals under vacuum.

## Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of **(R)-5-Hydroxypiperidin-2-one**.

General Method Development:

- Column Selection: A chiral stationary phase (CSP) is required. Pirkle-type or ligand-exchange columns are often suitable for the separation of amino acid derivatives.
- Mobile Phase: A normal phase eluent (e.g., a mixture of hexane and a polar alcohol like isopropanol or ethanol) is typically used with Pirkle-type columns. The ratio of the solvents is optimized to achieve good separation.
- Detection: UV detection is commonly used. The wavelength should be chosen to maximize the absorbance of the compound.
- Validation: The method should be validated for linearity, precision, accuracy, and limits of detection and quantification.

## Safety Information

Detailed safety information is not widely available. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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- To cite this document: BenchChem. [(R)-5-Hydroxypiperidin-2-one: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022207#r-5-hydroxypiperidin-2-one-cas-number-and-synonyms]

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